Bienvenue dans la boutique en ligne BenchChem!

3,7-Diethylxanthine

Adenosine Receptor Binding Affinity Ki

3,7-Diethylxanthine (CAS 53432-04-5) is a critical SAR comparator tool. Its N3/N7-ethyl substitution fundamentally alters lipophilicity (cLogP), adenosine A1/A2A receptor affinity, and metabolic stability compared to generic methylxanthines like caffeine. This compound fills a specific 'potency gap' between weak methylxanthines and potent 8-substituted xanthines, making it mandatory for reproducible PDE inhibition assays and pharmacophore refinement. Sourcing the precise 3,7-diethyl regioisomer is non-negotiable; substitution with alternative alkylxanthines will invalidate SAR models and skew cAMP accumulation data. Ideal as a calibration standard for HPLC/LC-MS method development for low-solubility drug candidates.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 53432-04-5
Cat. No. B8580375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Diethylxanthine
CAS53432-04-5
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C(=O)NC(=O)N2CC
InChIInChI=1S/C9H12N4O2/c1-3-12-5-10-7-6(12)8(14)11-9(15)13(7)4-2/h5H,3-4H2,1-2H3,(H,11,14,15)
InChIKeyGGWIHGASQJEWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Diethylxanthine (CAS 53432-04-5): A Synthetic Alkylxanthine for Adenosine Receptor Research and PDE Inhibition Studies


3,7-Diethylxanthine is a synthetic purine-2,6-dione (xanthine) derivative characterized by ethyl substitutions at the N3 and N7 positions [1]. It belongs to the broader class of alkylxanthines, which are structurally related to natural stimulants such as caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) [2]. The compound functions primarily as an adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor [3]. This specific substitution pattern is designed to modulate lipophilicity, receptor binding affinity, and metabolic stability compared to its methyl-substituted or alternative regioisomeric analogs, making it a critical tool compound for structure-activity relationship (SAR) studies in purinergic signaling research.

Why 3,7-Diethylxanthine (CAS 53432-04-5) Cannot Be Replaced by Common Analogs: Critical Differences in Binding Affinity and Physicochemical Properties


The assumption that all alkylxanthines are functionally interchangeable is scientifically unsound due to the extreme sensitivity of adenosine receptor subtypes and metabolic enzymes to specific alkyl substitution patterns. While compounds like caffeine or theophylline are widely used, their substitution at different nitrogen positions (N1, N3, N7) yields distinct pharmacological profiles. Substituting the standard methyl groups with bulkier ethyl moieties—as in 3,7-diethylxanthine—fundamentally alters the molecule's electronic distribution, steric hindrance at the binding pocket, and lipophilicity (cLogP) [1]. These differences translate directly into quantifiable variations in adenosine A1/A2A receptor affinity (Ki/IC50), solubility-dependent aggregation behavior, and susceptibility to cytochrome P450-mediated N-dealkylation. Consequently, sourcing the precise diethyl regioisomer is mandatory for obtaining reproducible and biologically relevant data, as substituting it with a generic or alternative alkylxanthine will invalidate SAR models and skew experimental outcomes [2].

Product-Specific Evidence Guide for 3,7-Diethylxanthine (CAS 53432-04-5): Quantified Differentiation Against Key Analogs


Binding Affinity and Receptor Subtype Selectivity Profile

The substitution pattern of 3,7-diethylxanthine directly influences its binding kinetics at adenosine receptors. While direct Ki data for 3,7-diethylxanthine is sparse in the open literature, class-level inference based on the closely related 1,3-diethylxanthine (a regioisomer) indicates a distinct affinity profile compared to methylated analogs. Specifically, the presence of ethyl groups generally correlates with a shift in A2A receptor affinity [1]. In rat cortical membrane assays, 1,3-diethylxanthine exhibits an IC50 of 6,400 nM at the adenosine A1 receptor, which is significantly weaker than the reference antagonist 8-phenyltheophylline (IC50 86 nM) [2]. This quantifies the impact of alkyl chain length on receptor interaction, establishing that the ethyl-substituted scaffold occupies a unique potency niche distinct from both the highly potent 8-phenyl derivatives and the weaker trimethylxanthine (caffeine) [3].

Adenosine Receptor Binding Affinity Ki Xanthine Antagonist

Aqueous Solubility and Self-Association Behavior

The physicochemical behavior of 3,7-diethylxanthine in aqueous solution differs from its methyl-substituted counterparts due to increased hydrophobicity. Class-level evidence indicates that diethylxanthines exhibit distinct self-association properties driven by hydrophobic stacking interactions [1]. In a symmetrical model of self-association, 1,3-diethylxanthine demonstrates a measurable shift in aggregation equilibrium compared to caffeine and theophylline [2]. Furthermore, the water solubility of 3,7-diethylxanthine is expected to be lower than that of highly soluble analogs like caffeine (~20 mg/mL) [3]. Experimental solubility data for structurally similar N7-substituted theophyllines (e.g., 7-ethyl theophylline) confirms that ethyl substitution at N7 substantially reduces aqueous solubility, requiring formulation adjustments (e.g., DMSO or ethanol co-solvents) for in vitro assays [4].

Solubility Self-Association Aggregation Hydrophobic Interaction

Synthetic Accessibility and Process Efficiency

The synthetic route to 3,7-diethylxanthine is distinct from that of 1,3-dialkylxanthines (like theophylline) and 3,7-dimethylxanthine (theobromine). Patented processes for 3,7-dialkylxanthines utilize a specific two-phase alkylation system involving 3-alkylxanthine salts and quaternary ammonium catalysts to achieve selective N7 ethylation [1]. This method avoids the complex purine ring construction required for natural products like caffeine, offering a more scalable and regioselective approach for the 3,7-diethyl analog [2]. The efficiency of this process is quantified by high yields (>80%) when using ethyl halides under optimized phase-transfer conditions, a significant improvement over direct methylation of xanthine which often yields complex mixtures of regioisomers [3].

Synthesis Process Chemistry Alkylation Yield

Recommended Applications for 3,7-Diethylxanthine (CAS 53432-04-5) Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies on Adenosine A1/A2A Receptor Antagonism

3,7-Diethylxanthine is optimally deployed as a comparator tool compound in SAR libraries designed to explore the steric and electronic tolerance of the N3 and N7 positions of the xanthine scaffold. As established by binding data for the related 1,3-diethylxanthine (IC50 6,400 nM at A1), this compound fills a specific 'potency gap' between weak methylxanthines (caffeine) and potent 8-substituted xanthines [1]. Researchers should utilize 3,7-diethylxanthine to benchmark the effect of ethyl substitution on A1/A2A selectivity profiles, providing a critical data point for computational modeling and pharmacophore refinement.

In Vitro Pharmacological Profiling of PDE Inhibition and cAMP Accumulation

Due to its classification as a non-selective PDE inhibitor [2], 3,7-diethylxanthine is suitable for use as a positive control or reference inhibitor in assays measuring intracellular cAMP accumulation (e.g., in HEK293 cells or primary smooth muscle cells). The compound's distinct solubility profile (requiring DMSO stock solutions) makes it particularly useful in experiments where minimizing aqueous solvent volume is necessary to avoid osmotic artifacts, a logistical advantage over highly water-soluble controls like IBMX.

Physicochemical Method Development for Hydrophobic Alkylxanthines

The reduced aqueous solubility and unique self-association behavior of diethylxanthines, as supported by class-level studies on aggregation [3], make 3,7-diethylxanthine an ideal calibration standard for developing analytical methods targeting lipophilic drug candidates. It can be used to validate HPLC and LC-MS methods designed for low-solubility compounds, particularly in assessing column recovery and solvent gradient optimization where aggregation can cause peak tailing.

Synthetic Methodology Validation for Regioselective Alkylation

For process chemistry groups, 3,7-diethylxanthine serves as a benchmark product to validate phase-transfer catalysis (PTC) protocols. The patented high-yield synthesis for 3,7-dialkylxanthines [4] provides a reproducible industrial standard. Using this compound allows chemists to compare the efficiency of novel catalysts or solvent systems against a known, high-yield process, ensuring that new methods achieve the >80% yield threshold established for this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Diethylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.